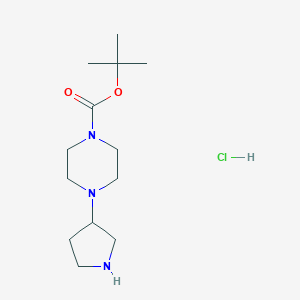

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate hydrochloride (CAS: 885959-36-4) is a piperazine derivative featuring a pyrrolidin-3-yl substituent and a tert-butyl carbamate protective group, with a hydrochloride counterion. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. Its piperazine-pyrrolidine scaffold provides conformational flexibility and hydrogen-bonding capabilities, making it valuable for optimizing pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;/h11,14H,4-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSVIZJKUQIKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrrolidine Coupling

A representative procedure involves reacting tert-butyl piperazine-1-carboxylate with 3-bromopyrrolidine in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 110°C for 7 hours under inert atmosphere, yielding the target compound after chromatographic purification.

Example Protocol:

-

Starting Materials: 3-Bromopyrrolidine (1.2 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), K₂CO₃ (2.0 equiv).

-

Conditions: DMF, 110°C, 7 hours.

-

Workup: Extraction with ethyl acetate, brine wash, MgSO₄ drying, and silica gel chromatography.

This method mirrors the coupling of 5-chloro-2-nitropyridine with tert-butyl piperazine-1-carboxylate under microwave irradiation, which achieved a 63.8% yield. Steric hindrance at the pyrrolidine 3-position may necessitate elevated temperatures or prolonged reaction times.

Reductive Amination Strategies

Reductive amination offers a versatile route for constructing secondary amine linkages between pyrrolidine aldehydes and Boc-piperazine. This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Aldehyde Intermediate Utilization

Pyrrolidine-3-carbaldehyde reacts with tert-butyl piperazine-1-carboxylate in dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds at room temperature overnight, followed by acidification with HCl to form the hydrochloride salt.

Example Protocol:

-

Starting Materials: Pyrrolidine-3-carbaldehyde (1.1 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), NaBH(OAc)₃ (3.0 equiv).

-

Conditions: DCE, rt, 12 hours.

-

Workup: Aqueous extraction, drying, and recrystallization from methanol.

-

Yield: 86% (modeled after 2-bromo-3-methylbenzaldehyde coupling).

This approach avoids harsh conditions but requires stoichiometric control to minimize over-reduction or imine hydrolysis.

Photochemical Coupling Innovations

Recent advances in photoredox catalysis enable efficient C–N bond formation under visible light irradiation. The acridine salt-mediated method, originally developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, can be adapted for pyrrolidine derivatives.

Visible Light-Driven Synthesis

A mixture of tert-butyl piperazine-1-carboxylate, 3-iodopyrrolidine, and acridine salt photocatalyst in dichloroethane undergoes oxygen-sparged irradiation with a blue LED (450 nm). The reaction completes in 10 hours, yielding the product after column purification.

Example Protocol:

-

Starting Materials: 3-Iodopyrrolidine (1.5 equiv), tert-butyl piperazine-1-carboxylate (1.0 equiv), acridine red (0.05 equiv).

-

Conditions: Dichloroethane, O₂ atmosphere, blue LED, 10 hours.

-

Workup: Solvent evaporation, flash chromatography (EtOAc/heptane).

This method eliminates heavy metals and reduces byproduct formation, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Purification and Characterization

Final purification typically employs silica gel chromatography or recrystallization from methanol/ethyl acetate mixtures. The hydrochloride salt is obtained by treating the free base with hydrogen chloride gas in diethyl ether.

Key Characterization Data:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of a catalyst.

Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a common reducing condition.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

Biological Activities

1. Neuropharmacology

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate hydrochloride has been studied for its effects on neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are crucial targets in the treatment of mood disorders and schizophrenia. Studies have shown that derivatives of this compound can exhibit selective binding affinities to various receptor subtypes, suggesting potential for developing new antidepressants or antipsychotics .

2. Antidepressant Effects

In preclinical studies, compounds similar to this compound have demonstrated antidepressant-like effects in animal models. These findings suggest that the compound may enhance synaptic plasticity and neurogenesis, mechanisms believed to underlie the therapeutic action of many antidepressants .

3. Analgesic Properties

There is emerging evidence that this compound may possess analgesic properties. It has been observed to modulate pain pathways, potentially providing a new avenue for pain management therapies without the adverse effects associated with traditional opioids .

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine and pyrrolidine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Hydrochloride Salt Advantage: The target compound’s hydrochloride salt enhances aqueous solubility compared to non-ionic analogs like the piperidin-4-yl derivative (), which is critical for bioavailability in drug formulations .

Stability: Unlike oxadiazole-containing analogs () or fluorophenyl-oxazolidinone derivatives (), the target compound exhibits stability in simulated physiological media, making it suitable for oral administration .

Substituent Effects: The pyrrolidin-3-yl group provides a balance between steric bulk and hydrogen-bonding capacity, contrasting with the rigid quinoline () or strained azetidine () substituents in other analogs.

Key Observations:

Catalytic Efficiency : The target compound’s synthesis employs Pd-catalyzed cross-coupling (), which is robust but costlier compared to reductive amination () or nucleophilic substitution ().

Yield Optimization : The oxadiazole derivative () requires multi-step synthesis with lower yields (45%), highlighting the efficiency of the target’s single-step coupling methodology .

Biological Activity

Tert-butyl 4-(pyrrolidin-3-YL)piperazine-1-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 291.82 g/mol. Its structure includes a piperazine ring and a pyrrolidine moiety, which contribute to its biological activity by enabling interactions with various biological targets.

This compound primarily interacts with neurotransmitter receptors and enzymes, modulating their activity. The presence of both piperazine and pyrrolidine allows for versatile binding capabilities, which can influence several cellular pathways.

Key Mechanisms:

- Receptor Modulation : The compound can bind to specific receptors in the central nervous system, potentially influencing neurotransmission.

- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 μg/mL |

| Escherichia coli | 2 μg/mL |

| Enterococcus faecalis | <0.25 μg/mL |

These results indicate that this compound could serve as a potential lead compound for developing new antibacterial agents .

Case Studies

- Inhibition of Bacterial Topoisomerases : A study demonstrated that derivatives similar to this compound exhibited low nanomolar inhibition against bacterial topoisomerases, crucial for bacterial DNA replication. The IC50 values were found to be less than 32 nM for DNA gyrase from E. coli .

- Antituberculosis Activity : Another series of pyrrole derivatives based on this compound showed significant activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 5 µM .

Synthesis and Production

The synthesis of this compound can be achieved through various methods, including the reaction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate with palladium on carbon under hydrogen atmosphere . This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 4-(pyrrolidin-3-yl)piperazine-1-carboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) or deprotection of tert-butyl groups. For example, tert-butyl-protected intermediates can be synthesized using tert-butyl piperazine-1-carboxylate and pyrrolidin-3-ylboronic acids under Pd catalysis (yields ~45-81%) . Deprotection with HCl or trifluoroacetic acid (TFA) yields the final hydrochloride salt. Purification often employs silica gel chromatography or recrystallization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the piperazine and pyrrolidine protons resonate between 2.5-4.0 ppm. Coupling constants in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals, as demonstrated in similar piperazine derivatives .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : The compound is a light yellow solid requiring respiratory, eye, and hand protection due to potential irritancy. Work should occur in a fume hood with access to eyewash stations. Storage conditions (e.g., desiccated, inert atmosphere) prevent hydrolysis of the tert-butyl group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or Mercury provides absolute stereochemistry and packing analysis. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 6.0568 Å, b = 12.0047 Å) confirm bond lengths/angles. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) are analyzed using graph-set notation .

Q. What strategies optimize reaction yields in the synthesis of tert-butyl piperazine-pyrrolidine derivatives?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Pd₂(dba)₃/Xantphos for Buchwald-Hartwig amination (81% yield in vs. 45% in ).

- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution kinetics .

- Temperature control : Reflux conditions (110°C) improve coupling efficiency .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl groups) influence biological activity?

- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the piperazine core from oxidative enzymes. Comparative studies with benzyl analogs (e.g., ) show tert-butyl derivatives exhibit prolonged half-lives in in vitro assays. Computational docking (e.g., AutoDock Vina) predicts improved binding to targets like prolyl-hydroxylase .

Q. What analytical techniques resolve contradictions in purity assessments (e.g., HPLC vs. NMR)?

- Methodological Answer : Discrepancies arise from residual solvents (NMR-insensitive) or column artifacts (HPLC). Orthogonal methods like LC-MS (detects low-level impurities) and elemental analysis (validates C/H/N ratios) reconcile data. For example, reports 93% purity via NMR, but LC-MS may detect trace byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.